molecular formula C18H15NO3 B5848895 N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide

N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5848895
M. Wt: 293.3 g/mol
InChI Key: NALAASQMGAHXOH-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that features a hydroxyphenyl group and a naphthalenyloxy group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 4-hydroxyaniline with 2-naphthol in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the naphthalenyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-(phenoxy)acetamide
  • N-(4-hydroxyphenyl)-2-(benzyloxy)acetamide
  • N-(4-hydroxyphenyl)-2-(methoxy)acetamide

Uniqueness

N-(4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16-8-6-15(7-9-16)19-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALAASQMGAHXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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